2-Bromo-4-fluoropyridine
Overview
Description
2-Bromo-4-fluoropyridine is a halogenated pyridine derivative with the molecular formula C5H3BrFN. It is a dihalogenated pyridine, where bromine and fluorine atoms are substituted at the 2- and 4-positions, respectively. This compound is commonly used as a building block in organic synthesis, particularly in the preparation of various ligands and catalysts .
Mechanism of Action
Target of Action
It’s known that halogenated pyridines, such as 2-bromo-4-fluoropyridine, are often used as intermediates in the synthesis of various chemical compounds .
Mode of Action
This compound is a dihalogenated pyridine, which means it contains two halogen atoms (bromine and fluorine) at the 2- and 4-positions of the pyridine ring . It can react with bis(tributyltin) through a Stille coupling reaction to synthesize 2,2’-Bipyridine ligands . The presence of the fluorine atom allows for further functionalization of the synthesized ligands .
Biochemical Pathways
It’s known that the compound can be used to synthesize a variety of ligands and catalysts , which can then participate in various biochemical reactions.
Result of Action
The molecular and cellular effects of this compound’s action largely depend on the specific compounds it’s used to synthesize. For example, it can be used to synthesize a chemical catalyst for site-selective lysine acylation of histones . This suggests that it could potentially influence gene expression and other cellular processes.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its reactivity can be affected by the presence of other reactants, the temperature, and the pH of the environment . Furthermore, safety data suggests that it forms explosive mixtures with air on intense heating , indicating that it should be handled with care in a controlled environment.
Biochemical Analysis
Biochemical Properties
2-Bromo-4-fluoropyridine plays a significant role in various biochemical reactions. It is often used as an intermediate in the synthesis of 2,2’-bipyridine ligands through reactions such as Stille coupling . These ligands can further interact with metal ions to form coordination complexes, which are essential in catalysis and other biochemical processes . Additionally, this compound is involved in the site-selective lysine acylation of histones, a crucial modification in gene regulation .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways and gene expression by modifying histones . This modification can lead to changes in chromatin structure and, consequently, gene transcription. Furthermore, this compound can affect cellular metabolism by interacting with various enzymes and proteins involved in metabolic pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can form coordination complexes with metal ions, which can act as catalysts in biochemical reactions . Additionally, it can inhibit or activate enzymes by binding to their active sites, thereby altering their activity . The compound’s ability to modify histones also plays a crucial role in regulating gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing enzyme activity or gene expression . At higher doses, it can become toxic and cause adverse effects, including cellular damage and disruption of metabolic processes . It is essential to determine the optimal dosage to maximize the compound’s benefits while minimizing its toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites . These interactions can affect metabolic flux and alter the levels of specific metabolites within the cell . Understanding these pathways is crucial for elucidating the compound’s overall impact on cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s distribution can influence its activity and effectiveness in biochemical reactions .
Subcellular Localization
This compound’s subcellular localization is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can affect its interactions with biomolecules and its overall impact on cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Bromo-4-fluoropyridine involves the bromination of 4-fluoropyridine. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 2-position .
Another method involves the diazotization of 2-bromo-4-aminopyridine followed by fluorination. In this process, 2-bromo-4-aminopyridine is treated with sodium nitrite and hydrochloric acid to form the diazonium salt, which is then reacted with a fluorinating agent such as tetrafluoroboric acid (HBF4) to yield this compound .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The bromination method is often preferred due to its simplicity and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-fluoropyridine undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or fluorine atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in palladium-catalyzed coupling reactions such as Suzuki, Stille, and Sonogashira couplings to form biaryl or heteroaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethylformamide (DMF) are used.
Coupling Reactions: Palladium catalysts (e.g., tetrakis(triphenylphosphine)palladium(0)), bases (e.g., potassium carbonate), and solvents (e.g., tetrahydrofuran) are commonly employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as 2-methoxy-4-fluoropyridine or 2-tert-butoxy-4-fluoropyridine can be formed.
Coupling Products: Biaryl or heteroaryl compounds are typically formed, which are valuable intermediates in pharmaceutical and agrochemical synthesis.
Scientific Research Applications
2-Bromo-4-fluoropyridine has a wide range of applications in scientific research:
Comparison with Similar Compounds
2-Bromo-4-fluoropyridine can be compared with other halogenated pyridines such as:
4-Bromo-2-fluoropyridine: Similar structure but with different substitution pattern, leading to different reactivity and applications.
2-Bromo-5-fluoropyridine: Another isomer with bromine and fluorine at different positions, affecting its chemical behavior and use in synthesis.
2-Bromo-6-fluoropyridine: Yet another isomer with distinct properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique reactivity and makes it a valuable intermediate in various synthetic applications.
Properties
IUPAC Name |
2-bromo-4-fluoropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrFN/c6-5-3-4(7)1-2-8-5/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIEATTRZKVGMBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70619446 | |
Record name | 2-Bromo-4-fluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70619446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
357927-50-5 | |
Record name | 2-Bromo-4-fluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70619446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-4-fluoropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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